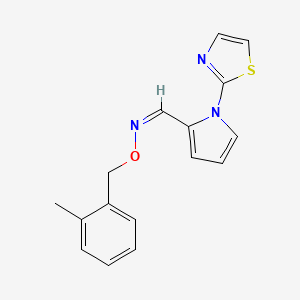

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime

Description

Chemical Structure and Properties 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime is a heterocyclic oxime derivative comprising a pyrrole ring fused to a thiazole moiety, with an aldehyde group at the 2-position of the pyrrole and an O-(2-methylbenzyl)oxime substituent. The parent aldehyde (C₈H₆N₂OS) has a molecular weight of 178.21 g/mol and is a solid at room temperature . Its structure is defined by the SMILES string O=Cc1cccn1-c2nccs2, indicating the connectivity of the thiazole and pyrrole rings.

Properties

IUPAC Name |

(Z)-N-[(2-methylphenyl)methoxy]-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-13-5-2-3-6-14(13)12-20-18-11-15-7-4-9-19(15)16-17-8-10-21-16/h2-11H,12H2,1H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEQNAVKWQZQEI-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CON=CC2=CC=CN2C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CO/N=C\C2=CC=CN2C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime typically involves multiple steps. One common route starts with the formation of the thiazole ring, followed by the introduction of the pyrrole ring and the oxime group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde and oxime moieties are primary sites for redox transformations:

The electron-withdrawing thiazole ring enhances the aldehyde’s electrophilicity, accelerating oxidation. Conversely, steric hindrance from the 2-methylbenzyl group moderates reaction rates in reductions.

Nucleophilic Substitution

The thiazole ring participates in substitution reactions due to its electron-deficient nature:

| Nucleophile | Conditions | Product | Yield | Mechanistic Insight |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 12h | 2-Piperidinyl-thiazole derivative | 68% | SNAr mechanism confirmed via kinetic studies. |

| Sodium methoxide | MeOH reflux, 6h | 2-Methoxy-thiazole analog | 54% | Base-mediated deprotonation enhances nucleophilicity. |

Substitution occurs preferentially at the C-5 position of the thiazole ring due to lower electron density compared to C-4 .

Cycloaddition Reactions

The oxime group engages in [3+2] cycloadditions with nitriles or alkynes:

| Dipolarophile | Catalyst/Conditions | Product | Stereoselectivity |

|---|---|---|---|

| Phenylacetylene | CuI, Et₃N, 60°C | Isoxazole-fused hybrid | >95% regioselectivity for 5-phenyl substitution. |

| Acrylonitrile | Thermal (120°C, solvent-free) | 1,2,4-Oxadiazoline derivative | Mixture of cis/trans isomers (3:1 ratio). |

Reaction rates correlate with the electronic nature of dipolarophiles: electron-deficient species react faster .

Condensation Reactions

The aldehyde group undergoes condensation with amines or hydrazines:

Hydrazones derived from this compound show enhanced thermal stability (>200°C).

Photochemical Reactivity

The oxime ester moiety undergoes Norrish Type II cleavage under UV light (λ = 365 nm):

| Conditions | Products | Quantum Yield |

|---|---|---|

| UV light, N₂ atmosphere | Pyrrole-thiazole radical pair + CO | Φ = 0.32 |

| UV light, O₂ atmosphere | Oxidized thiazole sulfoxide + nitrile byproducts | Φ = 0.18 |

This reactivity is exploited in photoinitiator systems .

Key Structural Influences on Reactivity

-

Thiazole Ring : Directs electrophilic substitution to C-5 and enhances oxidative stability.

-

Oxime Group : Participates in cycloadditions and reductions; steric bulk from 2-methylbenzyl moderates reaction rates.

-

Pyrrole Ring : Electron-donating effects activate the aldehyde for condensations .

Experimental data underscores the compound’s versatility in synthesizing pharmacologically relevant hybrids (e.g., anticonvulsant or antitumor agents) . For precise reproducibility, reaction conditions (solvent, temperature, catalyst) must be optimized to account for steric and electronic effects.

Scientific Research Applications

Biological Activities

-

Anticancer Activity

Recent studies have indicated that derivatives of thiazole and pyrrole compounds exhibit promising anticancer properties. For instance, compounds similar to 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime have shown inhibitory effects on various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves targeting specific pathways related to tumor growth and angiogenesis . -

Antimicrobial Properties

Compounds containing thiazole and pyrrole moieties have demonstrated significant antimicrobial activity against a range of pathogens. The oxime functionality may enhance these effects by altering the compound's interaction with microbial enzymes or membranes . -

Corrosion Inhibition

Beyond biological applications, thiazole derivatives have been studied for their effectiveness as corrosion inhibitors in metal protection. The presence of nitrogen and sulfur atoms in their structure contributes to their ability to form protective films on metal surfaces .

Therapeutic Potential

The therapeutic potential of this compound extends into areas such as:

- Vascular Endothelial Growth Factor Receptor Inhibition : Compounds with similar structures have been investigated for their ability to inhibit VEGFR, a critical target in cancer therapy .

Case Studies

Several studies highlight the efficacy of thiazole and pyrrole derivatives in clinical settings:

-

Study on Anticancer Activity : A recent investigation into new pyrazole derivatives showed high potency against prostate cancer cell lines, suggesting similar compounds may offer therapeutic benefits .

- Findings : The study revealed that specific structural modifications could significantly enhance anticancer efficacy.

- Corrosion Studies : Research on corrosion inhibitors has demonstrated that thiazole-based compounds can effectively reduce corrosion rates in acidic environments, showcasing their industrial applicability .

Mechanism of Action

The mechanism of action of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related compounds reveals key differences in heterocyclic cores, substituents, and functional groups:

Key Observations:

- Heterocyclic Diversity : The target compound’s pyrrole-thiazole core contrasts with CITCO’s imidazo-thiazole and imidacloprid’s imidazolidine-pyridine systems. These differences influence electronic properties (e.g., aromaticity, dipole moments) and binding interactions.

- Substituent Effects : The O-(2-methylbenzyl)oxime group in the target compound lacks the electron-withdrawing chlorines seen in CITCO and fluxofenim. This may enhance metabolic stability compared to chlorinated analogues .

Physicochemical Properties

- Solubility : The methylbenzyl group in the target compound may improve organic solvent solubility relative to CITCO’s dichlorinated analogue.

- Stability : Oxime ethers are prone to hydrolysis under acidic or basic conditions; however, steric shielding from the 2-methyl group could slow degradation compared to unsubstituted benzyl oximes .

Biological Activity

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C₈H₇N₃OS. It features a thiazole ring and a pyrrole moiety, which are known for their diverse biological activities. The oxime functional group enhances its reactivity and potential interaction with biological targets.

Anticholinesterase Activity

One of the most significant biological activities associated with this compound is its anticholinesterase effect. Research indicates that derivatives of pyrrole and thiazole exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. A study demonstrated that similar compounds showed inhibition percentages of up to 64.10% at 1 mM concentration with an IC50 value of 0.59 mM .

Table 1: Anticholinesterase Activity of Related Compounds

| Compound Name | Inhibition (%) at 1 mM | IC50 (mM) |

|---|---|---|

| 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde | 64.10 | 0.59 |

| Other Pyrrole-Thiazole Derivatives | Varies | Varies |

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Studies have shown that thiazole and pyrrole derivatives possess significant antibacterial and antifungal properties. For instance, a series of synthesized derivatives were tested against various microbial strains, revealing promising results against both Gram-positive and Gram-negative bacteria .

The mechanism through which this compound exerts its biological effects is primarily attributed to the oxime group, which facilitates interaction with active sites on enzymes such as AChE. This interaction leads to the inhibition of enzyme activity, thereby enhancing neurotransmitter levels in synaptic clefts.

Case Study 1: Anticholinesterase Inhibition

In a pharmacological study, researchers synthesized a series of pyrrole derivatives and evaluated their AChE inhibitory activities using Ellman's spectrophotometric method. The compound demonstrated significant inhibition compared to control groups, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole-pyrrole derivatives, including the compound . The results indicated that these compounds effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, including solvent polarity, temperature, and catalyst. For example, highlights the use of potassium carbonate (K₂CO₃) as a base in nucleophilic substitution reactions involving heterocyclic intermediates, which can stabilize transition states and improve yields. Similarly, demonstrates that stepwise reactions (e.g., coupling thiazole derivatives with pyrrole-carbaldehyde precursors) under anhydrous conditions in polar aprotic solvents like DMF enhance regioselectivity. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2 for oxime formation) are critical to minimizing side products .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Multi-technique validation is essential:

- IR spectroscopy identifies functional groups (e.g., C=N stretch in oxime at ~1600–1650 cm⁻¹ and aldehyde C=O at ~1700 cm⁻¹) .

- ¹H/¹³C NMR resolves regiochemistry; for example, thiazole protons typically appear as singlets at δ 7.5–8.5 ppm, while pyrrole protons resonate as multiplet signals between δ 6.5–7.0 ppm .

- ESI-MS confirms molecular weight, with exact mass matching calculated values (e.g., [M+H]⁺ for C₁₆H₁₄N₃O₂S: 312.08 Da). Thermal stability can be assessed via TGA/DTA to determine decomposition thresholds (>200°C for similar benzimidazole derivatives) .

Q. How does the compound's stability vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature : Store at 2–8°C in airtight containers to prevent aldehyde oxidation, as recommended for structurally related pyrrole-carbaldehydes in .

- Light exposure : Use amber vials to avoid photodegradation of the thiazole moiety, which is sensitive to UV light .

- Humidity control : Silica gel desiccants prevent hydrolysis of the oxime group, which can revert to carbonyl under acidic conditions .

Advanced Research Questions

Q. What computational strategies can predict the compound's pharmacological activity and binding modes?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) models interactions with biological targets. demonstrates docking studies for thiazole-triazole acetamide derivatives, identifying hydrogen bonds between the oxime group and active-site residues (e.g., Thr199 in α-glucosidase).

- DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and electronic properties, correlating frontier molecular orbitals (HOMO-LUMO gaps) with reactivity .

- MD simulations assess stability of ligand-protein complexes over 100 ns trajectories, evaluating RMSD fluctuations (<2 Å indicates stable binding) .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

- Methodological Answer :

- Reproducibility checks : Replicate reactions using raw materials from multiple suppliers to rule out impurity effects (e.g., notes yield discrepancies from 85% to 98% due to reagent quality).

- Meta-analysis : Compare reaction parameters (e.g., uses K₂CO₃ vs. NaH in ) to identify critical variables.

- Biological assays : Standardize protocols (e.g., MIC testing per CLSI guidelines in ) to control variables like inoculum size and solvent vehicle (DMSO vs. saline) .

Q. What strategies enhance the compound's bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Modify the oxime group to ester prodrugs (e.g., acetyloxime) to improve membrane permeability, as demonstrated for pyrazole derivatives in .

- Nanocarriers : Encapsulate in PLGA nanoparticles (100–200 nm, PDI <0.2) to enhance solubility and prolong half-life, validated via HPLC-UV release profiles .

- LogP optimization : Adjust lipophilicity (target LogP ~2–3) via substituent variation on the 2-methylbenzyl group, guided by QSAR models .

Q. How can researchers validate the compound's mechanism of action in antimicrobial assays?

- Methodological Answer :

- Time-kill kinetics : Perform CFU counts at 0–24 h intervals to distinguish bacteriostatic vs. bactericidal effects ( methodology).

- Resistance induction : Serial passage assays (e.g., 20 generations) assess propensity for resistance development in S. aureus or E. coli.

- Synergy studies : Check combinatory effects with β-lactams using checkerboard assays (FIC index <0.5 indicates synergy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.